molecular formula C11H10FN5O B6627351 4-(1-Ethyl-5-fluoro-1H-benzoimidazol-2-yl)-furazan-3-ylamine

4-(1-Ethyl-5-fluoro-1H-benzoimidazol-2-yl)-furazan-3-ylamine

Cat. No. B6627351
M. Wt: 247.23 g/mol
InChI Key: NUTGASVSNUNYIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Ethyl-5-fluoro-1H-benzoimidazol-2-yl)-furazan-3-ylamine is a compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains both furazan and benzoimidazole rings. This compound has shown promising results in various scientific studies, and its potential applications are still being explored.

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-5-fluoro-1H-benzoimidazol-2-yl)-furazan-3-ylamine is still not fully understood. However, it has been proposed that this compound may exert its effects by inhibiting certain enzymes or proteins in the body. It has also been suggested that this compound may interact with DNA or RNA, leading to changes in gene expression.
Biochemical and physiological effects:
4-(1-Ethyl-5-fluoro-1H-benzoimidazol-2-yl)-furazan-3-ylamine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and certain microorganisms. It has also been shown to have antiviral activity against certain viruses. In vivo studies have shown that this compound can reduce tumor growth and improve survival rates in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(1-Ethyl-5-fluoro-1H-benzoimidazol-2-yl)-furazan-3-ylamine in lab experiments is its potential to target specific enzymes or proteins. This compound has shown promising results in various assays, making it a valuable tool for scientific research. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for research on 4-(1-Ethyl-5-fluoro-1H-benzoimidazol-2-yl)-furazan-3-ylamine. One potential direction is to further explore its potential use as an anticancer agent. Another direction is to investigate its potential use as an antimicrobial or antiviral agent. Additionally, further studies are needed to determine the mechanism of action and potential side effects of this compound. Overall, 4-(1-Ethyl-5-fluoro-1H-benzoimidazol-2-yl)-furazan-3-ylamine is a promising compound that has the potential to be used in various scientific fields.

Synthesis Methods

The synthesis of 4-(1-Ethyl-5-fluoro-1H-benzoimidazol-2-yl)-furazan-3-ylamine is a multi-step process that involves the reaction of different reagents. The synthesis starts with the reaction of 1-ethyl-5-fluoro-1H-benzoimidazole-2-carboxylic acid with thionyl chloride, which results in the formation of 1-ethyl-5-fluoro-1H-benzoimidazole-2-carbonyl chloride. This intermediate is then reacted with furazan-3-amine to yield the final product, 4-(1-Ethyl-5-fluoro-1H-benzoimidazol-2-yl)-furazan-3-ylamine.

Scientific Research Applications

4-(1-Ethyl-5-fluoro-1H-benzoimidazol-2-yl)-furazan-3-ylamine has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been studied for its potential anticancer, antimicrobial, and antiviral properties. It has also been explored for its potential use as a diagnostic and therapeutic agent.

properties

IUPAC Name

4-(1-ethyl-5-fluorobenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN5O/c1-2-17-8-4-3-6(12)5-7(8)14-11(17)9-10(13)16-18-15-9/h3-5H,2H2,1H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTGASVSNUNYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)N=C1C3=NON=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.